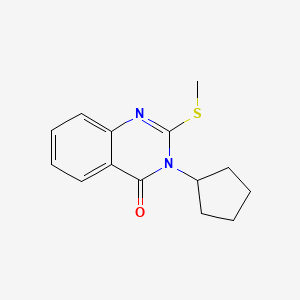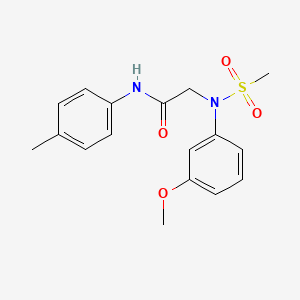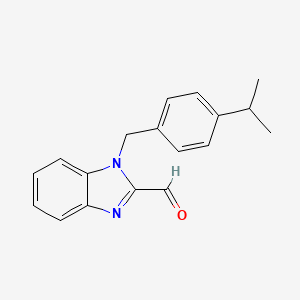
3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. It is a member of the quinazolinone family and has been found to have various biological activities, including anticancer, anti-inflammatory, and antifungal properties.
作用机制
The mechanism of action of 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may exert its biological activities by interacting with various molecular targets such as enzymes and receptors. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. It has also been found to interact with the adenosine A3 receptor, which is involved in various physiological processes such as inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone can have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to inhibit the growth of fungi by disrupting the integrity of the fungal cell membrane.
实验室实验的优点和局限性
One of the advantages of using 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments is its potential use in developing new drugs for cancer, inflammation, and fungal infections. Its diverse biological activities make it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are various future directions for research on 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and molecular targets. This can help to better understand its biological activities and potential use in drug development. Another direction is to explore its potential use in combination therapy with other drugs. This can help to enhance its therapeutic efficacy and minimize any potential side effects. Additionally, further studies can be conducted to optimize its synthesis method and improve its solubility in water.
合成方法
The synthesis of 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone has been reported in various studies. One common method involves the reaction of 2-chloro-3-cyclopentylquinazolin-4(1H)-one with sodium methylthiolate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone has been extensively studied for its potential use in medicinal chemistry. It has been found to have various biological activities, including anticancer, anti-inflammatory, and antifungal properties. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have antifungal properties by inhibiting the growth of fungi such as Candida albicans.
属性
IUPAC Name |
3-cyclopentyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-18-14-15-12-9-5-4-8-11(12)13(17)16(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEJMGNUAXOFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-2-(methylsulfanyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)

![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)
![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)
![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)